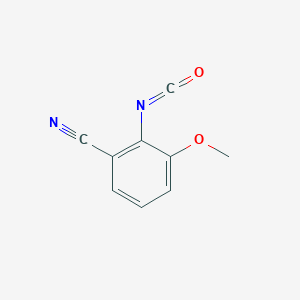

2-Isocyanato-3-methoxybenzonitrile

Descripción

Propiedades

IUPAC Name |

2-isocyanato-3-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c1-13-8-4-2-3-7(5-10)9(8)11-6-12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSFGIMZSUDAKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N=C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanato-3-methoxybenzonitrile typically involves the reaction of 3-methoxybenzonitrile with phosgene or other isocyanate-generating reagents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the isocyanate group. Non-phosgene methods, such as the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by thermal decomposition of the resulting carbamate, are also explored to avoid the use of toxic phosgene .

Industrial Production Methods

Industrial production of isocyanates, including this compound, often relies on the phosgene process due to its efficiency. due to the hazardous nature of phosgene, alternative methods such as non-phosgene routes are being developed. These methods focus on optimizing catalysts and reaction conditions to achieve high yields and minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

2-Isocyanato-3-methoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The isocyanate group can add to compounds containing active hydrogen atoms, such as water, to form carbamic acids.

Polymerization: The compound can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .

Major Products

The major products formed from reactions involving this compound include ureas, carbamates, and polyurethanes. These products are valuable in various applications, including the production of foams, coatings, and adhesives .

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Reagent in Organic Synthesis

2-Isocyanato-3-methoxybenzonitrile serves as a versatile intermediate in organic synthesis. Its isocyanate functional group allows it to participate in nucleophilic addition reactions, leading to the formation of ureas and carbamates. This property is particularly useful for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Triazine Derivatives

Research indicates that this compound can be utilized to synthesize triazine derivatives through cycloaddition reactions. The reaction of isocyanates with formamides can yield triazaspirocycles, which have been shown to exhibit various biological activities, including antimicrobial properties .

Medicinal Chemistry

Potential Antitumor Activity

Recent studies have highlighted the potential of compounds derived from this compound in medicinal applications. For instance, derivatives have been investigated for their cytotoxic effects against tumor cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the methoxy and nitrile groups can enhance biological activity .

Covalent Inhibitors

The compound has been explored as a covalent warhead targeting cysteine residues in proteins. This approach is significant in drug design, particularly for developing inhibitors that can selectively bind to target proteins involved in disease pathways .

Materials Science

Polymer Chemistry

In materials science, this compound is used as a building block for synthesizing polyurethanes and other polymeric materials. Its isocyanate functionality allows for cross-linking reactions that enhance the mechanical properties of polymers .

Coatings and Adhesives

The compound's reactivity makes it suitable for formulating coatings and adhesives that require durability and resistance to environmental factors. The incorporation of this compound into formulations can improve adhesion properties and thermal stability .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Isocyanato-3-methoxybenzonitrile involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of urea or carbamate linkages. These reactions are facilitated by the electrophilic nature of the carbon atom in the isocyanate group, which makes it susceptible to nucleophilic attack .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The comparison focuses on methoxy-substituted aromatic compounds with varying functional groups (Table 1). While direct analogs of 2-isocyanato-3-methoxybenzonitrile are absent in the evidence, key differences in reactivity and applications emerge from structural variations.

Table 1: Comparative Analysis of Methoxy-Substituted Aromatic Compounds

Key Comparison Points:

Reactivity :

- The -NCO group in this compound enables rapid reactions with amines or alcohols, unlike carboxylate (-COOH) or boronic acid (-B(OH)₂) groups in analogs .

- The nitrile (-CN) group offers additional sites for cyclization or hydrolysis, absent in compounds like 2-methoxyisonicotinic acid.

Thermal Stability :

- Isocyanato compounds are thermally sensitive, requiring low-temperature storage, whereas boronic acids (e.g., 3-methoxy-4-(methoxycarbonyl)phenylboronic acid) are stable under ambient conditions .

Applications :

Research Findings and Discrepancies

- Data Reliability: The molecular formula discrepancy (C₉H₁₆O₃ vs.

Q & A

Basic Questions

Q. How can researchers confirm the purity and identity of 2-Isocyanato-3-methoxybenzonitrile when suppliers do not provide analytical data?

- Methodological Answer :

- Analytical Techniques : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity by comparing observed peaks with predicted shifts from analogous nitrile and isocyanate-containing compounds. For purity, employ high-performance liquid chromatography (HPLC) with a reverse-phase column and UV detection at 254 nm .

- Supplementary Methods : Mass spectrometry (MS) or infrared (IR) spectroscopy can validate molecular weight and functional groups (e.g., isocyanate –NCO stretch at ~2200–2300 cm⁻¹) .

Q. What safety precautions are critical when handling this compound due to its reactive isocyanate group?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors.

- Storage : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent moisture-induced degradation .

- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with dry sand and dispose of as hazardous waste .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer :

- Store in amber glass vials under anhydrous conditions (e.g., molecular sieves) at 0–6°C to minimize hydrolysis of the isocyanate group. Monitor for discoloration or precipitate formation as indicators of degradation .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to improve yield and selectivity?

- Methodological Answer :

- Protecting Group Strategy : Protect the methoxy group during nitrile or isocyanate introduction. For example, use a benzyl ether protecting group, which can be removed via hydrogenolysis post-synthesis .

- Reaction Optimization : Employ catalytic bases (e.g., triethylamine) in anhydrous solvents like tetrahydrofuran (THF) at 0–5°C to suppress side reactions (e.g., dimerization of isocyanate groups). Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Q. How should researchers resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT)-calculated shifts) or literature values for structurally similar compounds (e.g., 3-methoxybenzonitrile or 2-isocyanatobenzonitrile derivatives) .

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., hydrolysis products like urea derivatives) and adjust synthetic conditions accordingly .

Q. What strategies mitigate common side reactions during the synthesis of this compound?

- Methodological Answer :

- Moisture Control : Use rigorously dried solvents and reagents. Conduct reactions under inert atmosphere (e.g., nitrogen or argon) to prevent isocyanate hydrolysis.

- Temperature Modulation : Perform isocyanate formation at subambient temperatures (−10°C) to reduce thermal degradation. Quench excess phosgene (if used) with aqueous sodium bicarbonate in a controlled manner .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.